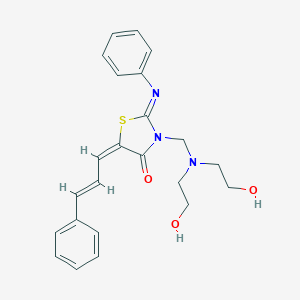

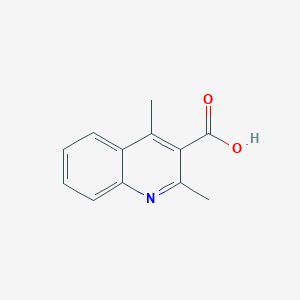

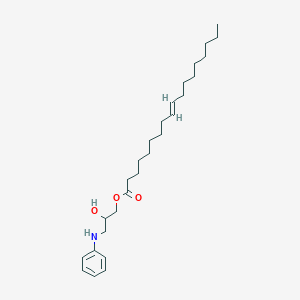

6-(4-Methoxyphenyl)pyridazin-3-amine

Overview

Description

- Its systematic name is 2,2’-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis{5-[(2-ethylhexyl)oxy]phenol} .

- Bemotrizinol is used primarily in sunscreen formulations due to its ability to absorb both UVB and UVA radiation.

- The compound has two absorption peaks, located at wavelengths of approximately 310 nm and 340 nm .

Bemotrizinol: is an organic compound with the chemical formula . It belongs to the class of .

Scientific Research Applications

Cosmetics and Sunscreens: Bemotrizinol is a key ingredient in sunscreens, providing broad-spectrum UV protection.

Photostability Enhancer: It enhances the photostability of other UV filters in sunscreen formulations.

Dermatology: Bemotrizinol is used to prevent skin damage caused by UV radiation.

Mechanism of Action

Target of Action

The primary target of 6-(4-Methoxyphenyl)pyridazin-3-amine is the GABA-A receptor . The GABA-A receptor is an ionotropic receptor and ligand-gated ion channel. Its endogenous ligand is gamma-aminobutyric acid (GABA), the major inhibitory neurotransmitter in the central nervous system.

Mode of Action

This compound acts as a selective and competitive antagonist at the GABA-A receptor . This means it binds to the receptor without activating it, but rather, it blocks GABA from binding and exerting its inhibitory effect. This results in an overall decrease in the inhibitory activity in the central nervous system.

Pharmacokinetics

Its lipophilicity and water solubility suggest that it may have good bioavailability .

Biochemical Analysis

Biochemical Properties

6-(4-Methoxyphenyl)pyridazin-3-amine interacts with GABA-A receptors . It acts as a competitive antagonist, meaning it competes with the neurotransmitter GABA for binding to these receptors .

Cellular Effects

As a GABA-A receptor antagonist, this compound can influence cell function by modulating the activity of these receptors . GABA-A receptors are involved in various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GABA-A receptors . As a competitive antagonist, it prevents GABA from binding to these receptors, thereby inhibiting the activation of the receptors .

Preparation Methods

- Bemotrizinol can be synthesized through various routes. One common method involves the reaction of 4-methoxyphenol (also known as Mequinol ) with 2-ethylhexyl bromide to form the corresponding ether.

- The resulting intermediate is then reacted with cyanuric chloride to yield Bemotrizinol.

- Industrial production methods typically involve large-scale synthesis using optimized conditions.

Chemical Reactions Analysis

- Bemotrizinol is stable under UV radiation and does not undergo significant degradation.

- It does not readily participate in common chemical reactions such as oxidation, reduction, or substitution.

- Major products formed from Bemotrizinol reactions are typically derivatives of the compound itself.

Comparison with Similar Compounds

- Bemotrizinol is unique due to its dual absorption peaks and excellent photostability.

- Similar compounds include avobenzone , octocrylene , and octinoxate .

Properties

IUPAC Name |

6-(4-methoxyphenyl)pyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-15-9-4-2-8(3-5-9)10-6-7-11(12)14-13-10/h2-7H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPMUYYPWJFHEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30547973 | |

| Record name | 6-(4-Methoxyphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4776-87-8 | |

| Record name | 6-(4-Methoxyphenyl)pyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30547973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-1,4-dimethyl-5H-pyrido[4,3-b]indole acetate](/img/structure/B28006.png)

![1,4-Diazaspiro[5.5]undecane-2,5-dione](/img/structure/B28015.png)